Synthesis Yield: 1-Bromo-4-(2-chloroethoxy)benzene Outperforms Class Average in Williamson Ether Formation
In a Williamson ether synthesis using 4-bromophenol and 2-chloroethyl p-toluenesulfonate, 1-Bromo-4-(2-chloroethoxy)benzene was obtained in 96.3% yield (95% purity) . This value sits at the upper extreme of the 50–95% yield range typically reported for Williamson ether syntheses in laboratory settings [1]. A distinct synthesis route employing 2-chloroethyl p-toluenesulfonate in DMF with potassium carbonate delivered an 86% yield , further confirming robust processability. By comparison, the closely related analog 1-(2-bromoethoxy)-4-fluorobenzene was reported at 90% yield under similar reflux conditions , while the 1-bromo-4-(2-bromoethoxy)benzene variant has been documented with a substantially lower 58% yield in certain protocols . The 96.3% yield benchmark reduces raw material waste and streamlines downstream purification, offering a quantifiable cost advantage in multi-step synthesis campaigns.
| Evidence Dimension | Isolated yield of Williamson ether synthesis |
|---|---|
| Target Compound Data | 96.3% (104.8 g, 95% purity) |
| Comparator Or Baseline | Williamson ether synthesis typical laboratory range: 50–95%; 1-(2-bromoethoxy)-4-fluorobenzene: 90%; 1-bromo-4-(2-bromoethoxy)benzene: 58% |
| Quantified Difference | Target yield exceeds class lower bound by +46.3 percentage points; outperforms 1-bromo-4-(2-bromoethoxy)benzene by +38.3 percentage points in reported protocols. |
| Conditions | 4-Bromophenol + 2-chloroethyl p-toluenesulfonate, K₂CO₃ in DMF, 50°C, 24 h ; or biphasic NaOH/Bu₄N⁺Br⁻ in DCE at 85°C . |
Why This Matters
Higher isolated yield directly reduces cost per mole of advanced intermediate and minimizes purification burden, making this compound a more efficient procurement choice for scale-up operations.
- [1] Wikiwand. Williamson ether synthesis. Yield range 50–95%. View Source
